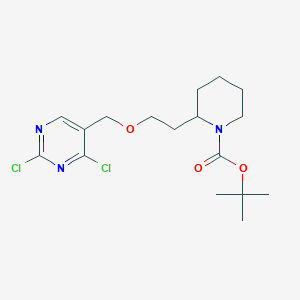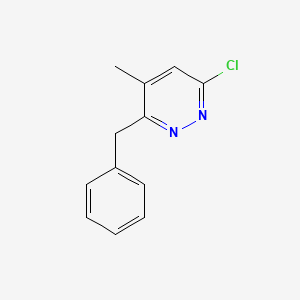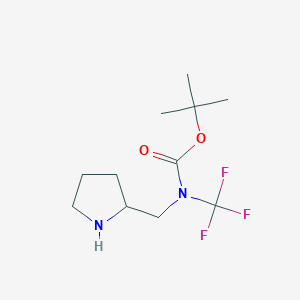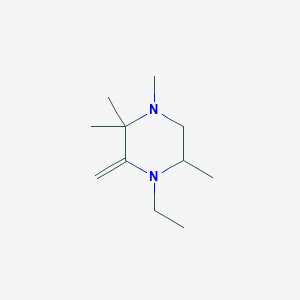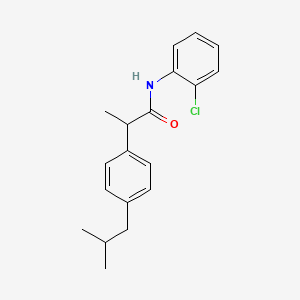![molecular formula C8H8ClN3O2 B13960795 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
The synthesis of 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of diethyl malonate as a starting material. The synthetic route typically includes the following steps :
Alkylation: Diethyl malonate is alkylated with allyl bromide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated using phosphorus oxychloride to obtain a dichloro pyrimidine ring.
Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to introduce an aldehyde group.
Cyclization and Substitution: The final step involves cyclization and substitution reactions to form the desired 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
Analyse Chemischer Reaktionen
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the chlorine atom is replaced by a boronic acid derivative.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery :
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceutical intermediates, including those for drugs like Tofacitinib citrate, which is used to treat rheumatoid arthritis.
Biological Research: It is employed in the study of biological pathways and molecular interactions, particularly those involving kinase enzymes.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell division, survival, and inflammation .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide: Contains an amide group instead of a carboxylic acid, which alters its chemical properties and biological activity.
The unique combination of functional groups in 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8ClN3O2 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
4-chloro-1-methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H8ClN3O2/c1-12-6-4(2-3-10-6)5(9)11-7(12)8(13)14/h2-3,7,10H,1H3,(H,13,14) |
InChI-Schlüssel |
PXIOIICZRWFHII-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(N=C(C2=C1NC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



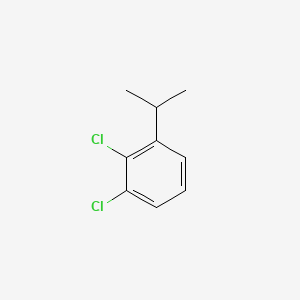

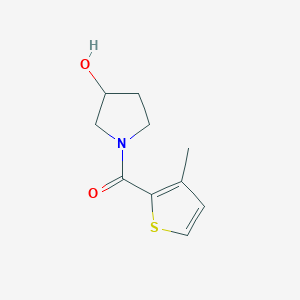

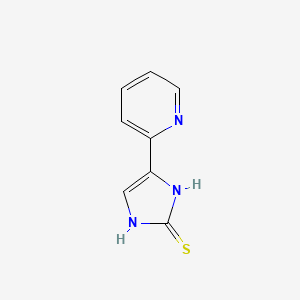
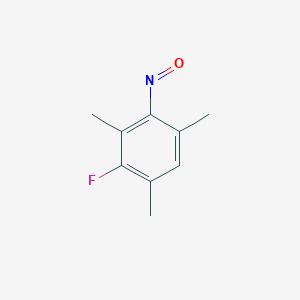
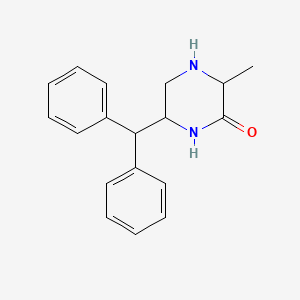
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
